Octyldodecanol

Descripción general

Descripción

Es un alcohol graso ligeramente amarillo, transparente e inodoro con baja polaridad, mayor estabilidad y excelentes propiedades humectantes y solubilizantes . El octyldodecanol es ampliamente utilizado en la industria cosmética, particularmente en productos como labiales, polvos faciales y diversas formulaciones para el cuidado de la piel .

Métodos De Preparación

El octyldodecanol se produce principalmente mediante la condensación de Guerbet del alcohol decílico . Este proceso implica la reacción de dos moléculas de alcohol decílico en condiciones específicas para formar el alcohol de cadena ramificada. La reacción generalmente requiere un catalizador y temperaturas elevadas para que proceda de manera eficiente . Los métodos de producción industrial se centran en optimizar las condiciones de reacción para lograr altos rendimientos y pureza del this compound .

Análisis De Reacciones Químicas

El octyldodecanol se somete a varios tipos de reacciones químicas, que incluyen:

Reducción: Como alcohol primario, el this compound se puede reducir a su alcano correspondiente en condiciones adecuadas.

Sustitución: Puede participar en reacciones de sustitución donde el grupo hidroxilo es reemplazado por otros grupos funcionales, dependiendo de los reactivos y las condiciones utilizadas.

Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación y agentes reductores como el hidruro de litio y aluminio para la reducción. Los principales productos formados a partir de estas reacciones incluyen ácido octyldodecanoico y varios derivados sustituidos del this compound .

Aplicaciones Científicas De Investigación

Emollient and Skin Conditioning Agent

- Functionality : Octyldodecanol acts as an emollient, providing a smooth and hydrated feel to the skin. It forms a protective barrier that helps retain moisture, making it ideal for skincare products .

- Formulations : Commonly found in creams, lotions, and lipsticks, it enhances texture and sensory experience. For instance, high-gloss lipsticks often utilize this compound for its moisturizing properties and to improve wear time .

Solubilizer

- Role : In formulations containing both oil and water phases, this compound aids in blending these components effectively. This property is crucial in creating stable emulsions .

Enhancement of Drug Delivery

- Skin Permeation Studies : Research indicates that this compound can enhance dermal penetration of drugs. A study using Fourier-transform infrared spectroscopy (FTIR) and confocal Raman micro-spectroscopy demonstrated its ability to increase lipid disordering in the stratum corneum, which may facilitate improved API permeability .

- Case Study : In a formulation study involving ceramide IIIB, this compound was part of a nanoemulsion designed for transdermal delivery. The results showed enhanced absorption characteristics compared to conventional formulations .

Hydrophilic-Lipophilic Balance (HLB)

- Stability Testing : this compound's HLB value has been investigated to understand its role in emulsion stability. This data is essential for formulators seeking to optimize product performance across various applications .

Case Studies and Research Findings

| Study | Objective | Methodology | Findings |

|---|---|---|---|

| Richardson et al., 2021 | Investigate skin permeation | FTIR & Raman Spectroscopy | Demonstrated increased penetration depth of this compound into skin layers; enhanced lipid disordering observed |

| Formulation Development Study | Optimize nanoemulsion for ceramide delivery | Phase-inversion composition | Improved transdermal delivery efficiency noted with this compound inclusion |

| HLB Value Determination | Assess stability in emulsions | Emulsion stability tests | Defined required HLB values for effective formulation with this compound |

Mecanismo De Acción

El mecanismo de acción del octyldodecanol implica principalmente su función como emoliente e humectante. Mejora la suavidad e hidratación de la piel formando una barrera protectora que evita la pérdida de humedad . Esta función de barrera ayuda a mantener el equilibrio natural de humedad de la piel y protegerla de los factores estresantes ambientales . Además, el this compound mejora el perfil sensorial de los productos cosméticos, haciéndolos sentir lujosos y no grasos .

Comparación Con Compuestos Similares

El octyldodecanol es parte de la clase de alcoholes de Guerbet, caracterizados por una rama en la posición β . Los compuestos similares incluyen:

Alcohol araquidílico: Un alcohol lineal con el mismo peso molecular pero con un punto de fusión más alto y una volatilidad más baja en comparación con el this compound.

Alcohol estearílico: Otro alcohol graso utilizado en cosméticos, conocido por sus propiedades emolientes pero con diferentes características de extensibilidad y sensorial.

La estructura ramificada única del this compound le confiere propiedades distintas, como un punto de fusión más bajo y una mejor capacidad de extensibilidad, lo que lo hace particularmente adecuado para su uso en una amplia gama de productos cosméticos y para el cuidado de la piel .

Actividad Biológica

Octyldodecanol, also known as 2-octyl-1-dodecanol, is a branched-chain primary alcohol with the chemical formula CHO. This compound is primarily utilized in cosmetic formulations due to its emollient properties, enhancing skin texture and moisture retention. Its amphiphilic nature allows it to interact effectively with both hydrophilic and hydrophobic substances, making it a versatile ingredient in various applications.

Chemical Structure and Properties

This compound belongs to the class of Guerbet alcohols, characterized by their branched structures and low volatility compared to linear alcohols of similar molecular weight. Its unique structure imparts specific biological activities, which are crucial for its function in cosmetic products.

| Property | Value |

|---|---|

| Chemical Formula | CHO |

| Molecular Weight | 314.5 g/mol |

| HLB (Hydrophilic-Lipophilic Balance) | 11.2 (oil-in-water), 5.9 (water-in-oil) |

| State | Liquid at room temperature |

Emollient Properties

This compound functions as an emollient , significantly improving skin hydration by forming a barrier that reduces water loss. This property is particularly beneficial in formulations aimed at treating dry skin conditions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It can inhibit bacterial growth by disrupting membrane synthesis and binding to fatty acids in bacterial cell walls, making it advantageous in formulations designed to prevent microbial contamination .

Toxicological Profile

Toxicological studies have shown that this compound has a low order of toxicity. In acute oral toxicity tests, doses up to 25 g/kg administered to rats resulted in no evident toxicity . This safety profile supports its widespread use in personal care products.

Case Studies

- Contact Dermatitis Case : A case study highlighted severe genital swelling caused by contact dermatitis linked to the use of a cream containing this compound. The patient experienced significant irritation after applying the product, indicating potential allergic reactions or sensitivities associated with this compound .

- Safety Assessment : A comprehensive safety assessment conducted by the Cosmetic Ingredient Review (CIR) concluded that this compound is safe for use in cosmetics when formulated appropriately. The assessment noted its low toxicity and lack of significant adverse effects upon dermal exposure .

Research Findings

- Skin Penetration Studies : Studies have shown that this compound enhances the penetration of active ingredients through the skin, which is critical for effective topical drug delivery .

- Emulsion Stability : The compound has been evaluated for its role in emulsion stability, with findings indicating optimal performance in both oil-in-water and water-in-oil emulsions .

Propiedades

IUPAC Name |

2-octyldodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20-21H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEACJMVNYZDSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

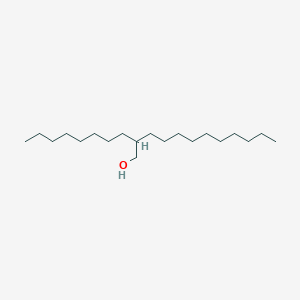

CCCCCCCCCCC(CCCCCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036288 | |

| Record name | 2-Octyl-1-dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Dodecanol, 2-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5333-42-6 | |

| Record name | 2-Octyldodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5333-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyldodecanol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyldodecanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Octyl-1-dodecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecanol, 2-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octyl-1-dodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-octyldodecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLDODECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461N1O614Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of octyldodecanol?

A1: this compound's molecular formula is C20H42O, and its molecular weight is 298.55 g/mol.

Q2: What are the typical sensory characteristics of this compound?

A2: Research describes this compound as having a relatively low spreadability, moderate gloss, and a tendency to leave a residue, stickiness, and oiliness on the skin.

Q3: Is this compound compatible with other cosmetic ingredients?

A3: Yes, this compound generally demonstrates good compatibility with other cosmetic ingredients. It is frequently used in formulations containing emollients, emulsifiers, and thickeners.

Q4: What are the primary applications of this compound in cosmetics?

A4: this compound is primarily used as an emollient, emulsifier, and thickener in cosmetic formulations. It helps to improve the texture, spreadability, and stability of products like creams, lotions, and lipsticks. [8], [29]

Q5: Can this compound be used in formulations for sensitive skin?

A5: While this compound is generally considered safe for cosmetic use, its suitability for sensitive skin can vary. Some individuals may experience irritation or allergic reactions. [4], [28]

Q6: What is the role of this compound in nanoemulsions?

A6: this compound can be used as an oil phase component in nanoemulsions, contributing to the formation of stable nanoscale droplets. These nanoemulsions can enhance the delivery and bioavailability of active ingredients. [6], [19], [26]

Q7: How does this compound contribute to the sensory properties of loose powder formulations?

A7: In loose powders, the choice of oil binder, including those containing this compound, influences sensory attributes. High-quality alcohol-based oil binders, like those with this compound, are reported to enhance refreshing sensations during application and promote smooth spreading on the skin. [16], [24]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.